
Vortioxetine Hydrobromide-D8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vortioxetine Hydrobromide-D8, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₄D₈BrN₂S and its molecular weight is 387.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Bioequivalence Studies
Recent studies have highlighted the pharmacokinetic properties of vortioxetine hydrobromide-D8, particularly in bioequivalence evaluations. For example, a randomized, open-label study assessed the pharmacokinetic profiles of generic versus original vortioxetine hydrobromide tablets under both fasting and fed conditions. The study involved 32 healthy subjects and measured plasma concentrations over 72 hours post-administration. Results indicated that the test formulations exhibited comparable pharmacokinetic parameters to the reference product, suggesting that this compound can be effectively utilized in generic formulations .
Therapeutic Efficacy in Major Depressive Disorder
Clinical trials have demonstrated the efficacy of vortioxetine in treating MDD. In a significant trial involving 560 participants, patients treated with vortioxetine showed a statistically significant reduction in depression severity as measured by the Hamilton Depression Rating Scale (HDRS-24) compared to placebo groups. The study indicated that doses of 10 mg were particularly effective, with notable improvements observed by week eight of treatment .
Table 1: Clinical Trial Summary for Vortioxetine
Study Design | Sample Size | Treatment Duration | Primary Endpoint | Results |
---|---|---|---|---|
RDBPC Study | 560 | 8 weeks | HDRS-24 Change from Baseline | Significant reduction (p < 0.01) |
Open-label Study | 66 | Variable | Psychometric Scale Improvement | 51.5% response rate |
Safety and Tolerability
The safety profile of vortioxetine hydrobromide is generally favorable, with common side effects including nausea, headache, and dizziness. In clinical trials, gastrointestinal issues were reported by a significant portion of participants but were mostly mild . The tolerability of vortioxetine makes it a preferred choice for many patients who may not respond well to traditional antidepressants.
Research Applications Beyond MDD
This compound is also being explored for potential applications beyond major depressive disorder. Its unique pharmacological profile suggests possible benefits in treating anxiety disorders and cognitive dysfunction associated with depression. Ongoing research aims to elucidate these effects further.
Propiedades
Fórmula molecular |
C₁₈H₁₄D₈BrN₂S |
---|---|
Peso molecular |
387.4 |
Sinónimos |
1-[2-[(2,4-Dimethylphenyl)thio]phenyl]-piperazine Hydrobromide-D8; Lu AA 21004 Hydrobromide-D8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.